Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Lipophilicity LogP Physicochemical profiling

tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS 1401728-89-9) is a 3,3-disubstituted azetidine building block featuring a Boc-protected nitrogen, a tertiary alcohol, and an allyl substituent at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW = 213.28 g·mol⁻¹); vendor specifications report a purity of 95%, a calculated LogP of 1.23, an Fsp³ of 0.727, one hydrogen-bond donor (OH), and two hydrogen-bond acceptors.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B7939154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC=C)O
InChIInChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3
InChIKeyFKWKYNRMMWHMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate: Key Physicochemical & Procurement Specifications


tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS 1401728-89-9) is a 3,3-disubstituted azetidine building block featuring a Boc-protected nitrogen, a tertiary alcohol, and an allyl substituent at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW = 213.28 g·mol⁻¹); vendor specifications report a purity of 95%, a calculated LogP of 1.23, an Fsp³ of 0.727, one hydrogen-bond donor (OH), and two hydrogen-bond acceptors . The compound is primarily sourced as a synthetic intermediate for medicinal-chemistry and chemical-biology applications.

Why Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate Cannot Be Replaced by Non-Allyl Azetidine Analogs


The introduction of the allyl group at the 3-position of the azetidine ring materially alters the compound's physicochemical profile relative to the widely used non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0). This single structural modification increases calculated LogP by approximately 0.7 log units [1] and reduces the fraction of sp³-hybridized carbons (Fsp³) from ~0.875 to 0.727 , shifting the balance between aqueous solubility and membrane permeability. Furthermore, the terminal olefin of the allyl group provides a versatile synthetic handle—enabling olefin metathesis, hydroboration–oxidation, and thiol–ene click chemistry—that is entirely absent in the non-allyl comparator, limiting the latter's utility in diversity-oriented synthesis and late-stage functionalization strategies [2]. These differences mean that the two compounds are not interchangeable in applications where specific lipophilicity, three-dimensionality, or downstream reactivity are critical design parameters.

Quantitative Differentiation Evidence: Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate vs. Closest Analogs


Lipophilicity (LogP): Allyl Group Increases LogP by ~0.7 Units vs. the Non-Allyl Analog

The allyl-substituted target compound exhibits a calculated LogP of 1.23 , while the analogous non-allyl compound tert-butyl 3-hydroxyazetidine-1-carboxylate has a reported LogP of 0.54 [1]. The LogP increase of approximately 0.69 units indicates significantly higher lipophilicity, which may translate to enhanced passive membrane permeability in cellular assays.

Lipophilicity LogP Physicochemical profiling

Fraction sp³ (Fsp³): Allyl Substitution Reduces sp³ Character vs. the Saturated Analog

The target compound has an experimentally reported Fsp³ of 0.727 . In contrast, the non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate (C₈H₁₅NO₃) contains 7 sp³ carbons out of 8 total carbons, yielding a calculated Fsp³ of 0.875 [1]. The lower Fsp³ of the target compound reflects the presence of the sp²-hybridized allyl carbon, reducing overall saturation and potentially influencing molecular shape, crystal packing, and target-binding entropy.

Fsp³ Three-dimensionality Drug-likeness

Synthetic Yield: Zinc-Mediated Allylation Achieves 95% Yield vs. Published Yields for the Non-Allyl Analog

A patent-described synthetic route to the target compound via zinc-mediated allylation of a 3-oxoazetidine precursor proceeds in 95% isolated yield (119 g scale, THF/NH₄Cl, 10–20 °C) . For the comparator tert-butyl 3-hydroxyazetidine-1-carboxylate, a published multi-step procedure involving hydrogenolytic debenzylation and Boc protection affords a 90.8% yield at multi-hundred-gram scale [1]. While both yields are high, the target compound's single-step allylation installation provides a modular entry point for generating diverse 3-allyl-3-hydroxyazetidine libraries.

Synthesis efficiency Process chemistry Yield optimization

Synthetic Versatility: The Allyl Group Enables Orthogonal Downstream Functionalization Routes

The presence of the terminal allyl olefin in the target compound—absent in the non-allyl analog—enables a suite of well-established transformations including olefin cross-metathesis, hydroboration–oxidation, ozonolysis, and thiol–ene click chemistry . Previous synthetic studies have specifically highlighted 3-hydroxy-3-allyl azetidinones as key intermediates for constructing more complex 3,3-disubstituted azetidine scaffolds [1]. The non-allyl analog lacks this reactive handle, restricting its use to transformations that rely solely on the hydroxyl or Boc-deprotected amine functionalities.

Diversity-oriented synthesis Click chemistry Late-stage functionalization

Hydrogen-Bond Donor/Acceptor Profile: Conserved HBD Count but Reduced HBA vs. the Non-Allyl Analog

The target compound is reported to have one hydrogen-bond donor (the tertiary –OH) and two hydrogen-bond acceptors . The non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate possesses one hydrogen-bond donor and three hydrogen-bond acceptors (the additional acceptor arising from the secondary alcohol oxygen, which is less sterically encumbered than the tertiary alcohol in the target compound) [1]. The reduction in HBA count may contribute to the observed LogP increase and suggests a subtly different solvation and membrane-interaction profile.

Hydrogen bonding Solubility Permeability

Molecular Weight and PSA: Comparable Polar Surface Area with Modest MW Increase

The target compound (MW = 213.28 g·mol⁻¹) is approximately 40 Da heavier than the non-allyl analog (MW = 173.21 g·mol⁻¹) due to the allyl substituent [1]. Despite this mass increase, the polar surface area (PSA) is predicted to be comparable (~49.8 Ų) for both compounds, as the allyl group adds only non-polar carbon atoms. This means the target compound achieves higher lipophilicity without substantially increasing PSA, a profile that can be favorable for maintaining permeability while modulating LogP.

Molecular weight Polar surface area Drug-likeness

Research & Industrial Application Scenarios for Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate


Diversity-Oriented Synthesis and Fragment Library Construction

The allyl group serves as an orthogonal reactive handle for olefin metathesis, hydroboration–oxidation, and thiol–ene click chemistry . This makes the compound particularly valuable for generating diverse 3,3-disubstituted azetidine libraries through late-stage functionalization, enabling rapid exploration of chemical space in fragment-based drug discovery programs.

Permeability-Enhancing Building Block in CNS Drug Design

With a LogP of 1.23—approximately 0.7 log units higher than the non-allyl analog—and an unchanged polar surface area [1], this compound is well-suited as a building block for central nervous system (CNS) drug candidates where moderate lipophilicity and low PSA are desired to promote passive blood–brain barrier penetration.

Scalable Intermediate for Process Chemistry Development

The zinc-mediated allylation procedure delivers the target compound in 95% isolated yield at >100 g scale under mild conditions (10–20 °C, THF/NH₄Cl) . This high-yielding, scalable route supports kilogram-level procurement for process chemistry development and preclinical candidate advancement.

PROTAC and ADC Linker Precursor Derivatization

The Boc-protected azetidine scaffold is a recognized structural motif in non-cleavable ADC and PROTAC linker design . The additional allyl substituent expands the scope of possible conjugation chemistries beyond those accessible with the non-allyl analog, offering greater flexibility in bioconjugate architecture.

Quote Request

Request a Quote for Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.